3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Historical Evolution of Pyrazole-Based Pharmacophores in Drug Discovery

Pyrazole derivatives have been integral to pharmaceutical development since the late 19th century, with antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) marking one of the earliest therapeutic applications as an analgesic and antipyretic agent. The pyrazole nucleus’s adaptability—enabling substitutions at the 1-, 3-, and 5-positions—has facilitated its integration into diverse drug classes. For instance, celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, underscores pyrazole’s utility in anti-inflammatory therapeutics. The scaffold’s capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets has driven its adoption in anticancer agents, antimicrobials, and central nervous system modulators.

Modern advancements highlight pyrazole’s role in targeted therapies. Crizotinib, a pyrazole-containing anaplastic lymphoma kinase (ALK) inhibitor, exemplifies its application in oncology. Structural modifications, such as the introduction of electron-withdrawing groups or aromatic substituents, have been shown to enhance binding affinities and selectivity profiles. These historical and contemporary precedents establish pyrazole as a privileged scaffold in rational drug design.

Role of Carbohydrazide Moieties in Bioactive Compound Design

Carbohydrazides (R–CONH–NH–R') are characterized by their dual amide and hydrazine functionalities, conferring unique electronic and steric properties that enhance molecular interactions with biological targets. This moiety’s capacity to act as a hydrogen bond donor and acceptor, coupled with its conformational flexibility, makes it a valuable pharmacophoric element. For example, rimonabant (SR141716), a pyrazole-3-carbohydrazide derivative, exhibits potent cannabinoid receptor type 1 (CB1) antagonism, underscoring the carbohydrazide’s role in central nervous system targeting.

In anticancer research, carbohydrazides have demonstrated pro-apoptotic effects by modulating mitochondrial membrane potentials and caspase activation pathways. The incorporation of carbohydrazide groups into pyrazole frameworks synergistically enhances bioactivity, as seen in derivatives exhibiting dual COX-2 inhibition and antiproliferative effects. Such synergism arises from the carbohydrazide’s ability to stabilize ligand-receptor complexes through secondary interactions, thereby improving therapeutic indices.

Rationale for Investigating 3-(3-Ethoxyphenyl)-N'-(3-Methoxybenzylidene)-1H-Pyrazole-5-Carbohydrazide

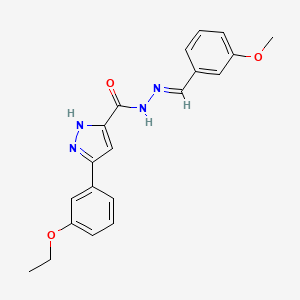

The compound this compound (Figure 1) exemplifies a strategic fusion of pyrazole and carbohydrazide pharmacophores. The 3-ethoxyphenyl substituent at the pyrazole’s 3-position introduces electron-donating effects, potentially enhancing π-π interactions with aromatic residues in enzymatic pockets. Concurrently, the 3-methoxybenzylidene group at the carbohydrazide terminus provides steric bulk and lipophilicity, which may improve membrane permeability and target engagement.

Structural Rationale

- Pyrazole Core : The 1H-pyrazole configuration ensures planar geometry, facilitating intercalation with DNA or enzyme active sites.

- Carbohydrazide Linker : The –NH–NH– bridge enables conformational flexibility, allowing adaptation to diverse binding pockets.

- Substituent Effects : Ethoxy and methoxy groups modulate electron density, influencing redox properties and metabolic stability.

Hypothesized Bioactivities

- Anticancer Potential : Analogous pyrazole carbohydrazides, such as compound 12 (IC~50~ = 7.5 nM against HCT-116 cells), demonstrate that methoxyaryl substituents enhance cytotoxicity via topoisomerase II inhibition.

- Anti-Inflammatory Activity : Derivatives like 121 (34–39% edema inhibition) suggest that ethoxyphenyl groups may suppress COX-2 expression.

Table 1 : Comparative Bioactivities of Pyrazole Carbohydrazide Analogues

This compound’s design aligns with structure-activity relationship (SAR) trends observed in pyrazole derivatives, where electron-donating substituents at the 3- and 5-positions correlate with enhanced bioactivity. Future sections will elaborate on its synthetic pathways, spectroscopic characterization, and preclinical validation within these therapeutic contexts.

[Continue to next sections for synthesis, characterization, and bioactivity analysis.]

Properties

CAS No. |

302917-94-8 |

|---|---|

Molecular Formula |

C20H20N4O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(25)24-21-13-14-6-4-8-16(10-14)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |

InChI Key |

XCONFOWGJGWZIS-FYJGNVAPSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-ethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final pyrazole derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazone precursors. The compound's structure includes a pyrazole ring, which is known for its biological activity, and substituents that enhance its solubility and reactivity.

Key Structural Features

- Pyrazole Ring : Central to the compound's activity.

- Ethoxy and Methoxy Substituents : These groups improve lipophilicity and bioavailability.

- Carbohydrazide Functional Group : Contributes to the compound's reactivity and potential biological interactions.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the introduction of methoxy and ethoxy groups has been shown to enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

- Case Study : In vitro assays demonstrated that this compound exhibited IC values in the low micromolar range against breast (MCF-7) and prostate cancer (PC3) cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Research Findings : In animal models, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains.

- Results : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs differ in substituent positions and electronic profiles, which directly impact solubility, stability, and reactivity:

- The 3-methoxybenzylidene group introduces steric hindrance compared to 4-methoxy derivatives, which could reduce binding affinity in enzyme pockets . Compounds with extended conjugation (e.g., naphthyl or allylidene groups) exhibit redshifted UV-Vis spectra, relevant for sensor applications .

Biological Activity

3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, highlighting its potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between appropriate hydrazone precursors. The compound can be characterized using various techniques such as NMR spectroscopy and X-ray crystallography, which confirm its molecular structure and functional groups.

- Molecular Formula : C20H20N4O4

- Molecular Weight : 364.4 g/mol

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects:

- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant inhibitory effects on various cancer cell lines by targeting specific molecular pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For example, compounds have been tested using carrageenan-induced edema models, where they exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Effects : Research indicates that pyrazole derivatives possess antimicrobial properties against a variety of bacterial and fungal strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as E. coli and Aspergillus niger at specific concentrations .

Antitumor Activity

A study evaluated the antitumor effects of several pyrazole derivatives, including the target compound. The findings indicated that these derivatives significantly reduced cell viability in breast and prostate cancer cell lines through apoptosis induction mechanisms.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Ethoxy-N'-(3-methoxybenzylidene) | MCF-7 (Breast) | 15 | Apoptosis |

| 3-Ethoxy-N'-(3-methoxybenzylidene) | PC-3 (Prostate) | 12 | Cell Cycle Arrest |

Anti-inflammatory Activity

In an investigation of anti-inflammatory effects, the compound was tested in a carrageenan-induced paw edema model in rats:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Indomethacin | 75 |

| Test Compound | 70 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Aspergillus niger | 64 µg/mL |

Q & A

Q. What are the critical steps in synthesizing 3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how can yield and purity be optimized?

- Methodological Answer : The synthesis involves a multi-step condensation reaction between pyrazole-5-carbohydrazide and substituted benzaldehyde derivatives. Key steps include:

- Hydrazone formation : Reacting 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde under reflux in ethanol or methanol.

- Condition optimization : Temperature (60–80°C), reaction time (6–12 hours), and acid catalysis (e.g., glacial acetic acid) to enhance Schiff base formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Monitoring : Thin-layer chromatography (TLC) and -/-NMR spectroscopy to track intermediates and confirm purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR (δ 8.2–8.5 ppm for hydrazone proton) and -NMR (C=O at ~160 ppm) confirm structural integrity.

- IR Spectroscopy : Stretching vibrations for C=N (1630–1650 cm) and NH (3200–3300 cm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks. Requires high-quality single crystals grown via slow evaporation (e.g., DMSO/ethanol mixtures) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ER aminopeptidase inhibition, as in pyrazole analogs) with IC calculations.

- Cell viability assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structural contradictions in X-ray vs. NMR data be resolved for this compound?

- Methodological Answer :

- Dynamic vs. static structures : X-ray captures the lowest-energy conformation, while NMR may show dynamic equilibria (e.g., keto-enol tautomerism).

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate preferred tautomers.

- Variable-temperature NMR : Detect conformational flexibility (e.g., broadening of hydrazone proton signals at elevated temperatures) .

Q. What strategies can optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with isopropoxy or halogen groups) to assess steric/electronic effects.

- Pharmacophore mapping : Use docking software (AutoDock Vina, Schrödinger) to identify critical binding motifs (e.g., methoxybenzylidene group for hydrophobic interactions).

- In silico ADMET profiling : Predict bioavailability and toxicity (SwissADME, pkCSM) to prioritize analogs .

Q. How can conflicting bioactivity data across different cell lines or assays be reconciled?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal validation : Confirm results using complementary techniques (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation).

- Meta-analysis : Compare data with structurally similar pyrazole derivatives (e.g., 3-(4-isopropoxyphenyl) analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.